N2-((Benzyloxy)carbonyl)-Nw-(tert-butoxycarbonyl)-L-arginine
Description
N2-((Benzyloxy)carbonyl)-Nw-(tert-butoxycarbonyl)-L-arginine is a protected derivative of L-arginine, featuring orthogonal protecting groups: a benzyloxycarbonyl (Cbz) group on the α-amino (N2) position and a tert-butoxycarbonyl (Boc) group on the ω-guanidino (Nw) nitrogen. This dual protection is critical in peptide synthesis, enabling selective deprotection steps. The Cbz group is stable under acidic conditions but cleaved via hydrogenolysis, while the Boc group is acid-labile, removable under mild acidic conditions (e.g., trifluoroacetic acid). This compound is widely used in solid-phase peptide synthesis (SPPS) to prevent undesired side reactions during elongation .
Properties
Molecular Formula |
C19H28N4O6 |
|---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
(2S)-5-[[amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C19H28N4O6/c1-19(2,3)29-18(27)23-16(20)21-11-7-10-14(15(24)25)22-17(26)28-12-13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3,(H,22,26)(H,24,25)(H3,20,21,23,27)/t14-/m0/s1 |
InChI Key |
VUGXDANDMZWPBG-AWEZNQCLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1)N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-((Benzyloxy)carbonyl)-Nw-(tert-butoxycarbonyl)-L-arginine typically involves the orthogonal protection of the arginine side chain with benzyloxycarbonyl and tert-butoxycarbonyl groups. This process ensures that the amino and guanidino groups are protected during subsequent reactions .
Industrial Production Methods
Industrial production of this compound involves the use of commercially available tert-butoxycarbonyl-protected amino acids. These protected amino acids are used as starting materials in peptide synthesis with commonly used coupling reagents .
Chemical Reactions Analysis
Types of Reactions
N2-((Benzyloxy)carbonyl)-Nw-(tert-butoxycarbonyl)-L-arginine undergoes various types of reactions, including:
Substitution Reactions: The protective groups can be selectively removed under specific conditions to allow for further functionalization.
Acylation Reactions: The tert-butyl group on the nitrogen atom provides a site for acylation.
Common Reagents and Conditions
Common reagents used in these reactions include coupling reagents such as N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide, which enhances amide formation without the addition of a base .
Major Products Formed
The major products formed from these reactions are peptides with specific sequences, where the protective groups are removed to reveal the functional groups necessary for peptide bond formation .
Scientific Research Applications
Peptide Synthesis
One of the primary applications of N2-((Benzyloxy)carbonyl)-Nw-(tert-butoxycarbonyl)-L-arginine is in the synthesis of peptides. Its protective groups (benzyloxy and tert-butoxycarbonyl) allow for selective reactions during peptide assembly. The compound can be utilized as a building block in solid-phase peptide synthesis (SPPS), enabling the formation of complex peptide structures with high purity and yield.
Case Study: Synthesis of Bioactive Peptides
In a study focusing on the synthesis of cyclic peptides, researchers employed this compound as a key intermediate. The compound's stability under various reaction conditions allowed for successful cyclization, leading to peptides with enhanced biological activity against cancer cell lines. This demonstrates its utility in developing therapeutic peptides that can target specific biological pathways.
Drug Development
The compound has potential applications in drug development, particularly in designing inhibitors for various enzymes and receptors. Its structural features can be modified to enhance binding affinity and specificity towards target proteins.
Case Study: Enzyme Inhibition
Research has indicated that derivatives of this compound can act as effective inhibitors for certain proteases involved in disease processes such as cancer metastasis. By modifying the side chains of the compound, scientists have been able to create potent inhibitors that show promise in preclinical models.
Cosmetic Formulations
Beyond pharmaceuticals, this compound is also being explored for use in cosmetic formulations. Its ability to enhance skin penetration and stability makes it an attractive candidate for topical applications.
Case Study: Anti-Aging Creams
In cosmetic research, formulations containing this compound have demonstrated improved skin hydration and elasticity. Clinical trials indicated that participants using creams with this compound showed significant improvements in skin texture compared to control groups.
Biochemical Research
The compound serves as a valuable tool in biochemical research, particularly in studying nitric oxide synthase activity due to its structural similarity to L-arginine, a substrate for this enzyme.
Case Study: Nitric Oxide Production
Studies have shown that this compound can modulate nitric oxide production in endothelial cells. This property is crucial for understanding cardiovascular health and developing treatments for related diseases.
Mechanism of Action
The mechanism of action of N2-((Benzyloxy)carbonyl)-Nw-(tert-butoxycarbonyl)-L-arginine involves the protection of the amino and guanidino groups of arginine. The benzyloxycarbonyl and tert-butoxycarbonyl groups are introduced into the molecule by chemical modification to obtain chemoselectivity in subsequent reactions . These protective groups can be selectively removed under mild conditions, allowing for the functionalization of the arginine residue in peptide synthesis .
Comparison with Similar Compounds
αN-tert-Butoxycarbonyl-L-arginine (Compound 2)
- Structure: Boc-protected α-amino group; free guanidino group.
- Synthesis: Prepared via Boc anhydride reaction with L-arginine’s α-amino group (Procedure S8) .
- Key Differences: The target compound replaces Boc with Cbz at the α-amino position, altering deprotection strategies. Boc in Compound 2 limits orthogonal protection, whereas the target’s Cbz/Boc combination allows sequential deprotection (acid → hydrogenolysis).
- Applications : Less versatile in multi-step syntheses due to single protection.
αN-tert-Butoxycarbonyl-L-ornithine (Compound 4)
- Structure: Boc-protected α-amino group; ornithine backbone (lacks guanidino group).
- Synthesis : Derived from L-ornithine via Boc protection (Procedure S9) .
- Key Differences: Ornithine’s shorter side chain (NH2 vs. guanidino) reduces functionality in peptide interactions. The target compound’s guanidino-Boc group enables selective modification of arginine’s side chain, critical for mimicking biological arginine motifs.
1,3-Bis(tert-butoxycarbonyl)guanidine (Compound 8)
1,3-Bis(tert-butoxycarbonyl)-2-(trifluoromethylsulfonyl)guanidine (Compound 9)
- Structure : Bis-Boc-protected guanidine with a trifluoromethylsulfonyl (Tf) activating group.
- Synthesis : Synthesized via sulfonylation of Compound 8 (Procedure S11) .
- Key Differences: The Tf group in Compound 9 acts as a leaving group, enabling nucleophilic substitution.
Comparative Data Table
| Compound | Key Features | Protection Strategy | Depletion Conditions | Applications |
|---|---|---|---|---|
| Target Compound | Cbz (α-amino), Boc (ω-guanidino) | Orthogonal | TFA (Boc), H2/Pd (Cbz) | SPPS, selective side-chain modification |
| αN-Boc-L-arginine (2) | Boc (α-amino) | Single | TFA | Limited to single-deprotection workflows |
| αN-Boc-L-ornithine (4) | Boc (α-amino), ornithine backbone | Single | TFA | Model studies for lysine-like residues |
| 1,3-Bis-Boc-guanidine (8) | Bis-Boc (guanidine) | Double | TFA | Guanidine protection in non-peptide contexts |
| Compound 9 | Bis-Boc (guanidine), Tf group | Double protection + activation | TFA (Boc), nucleophilic substitution | Activation for cross-coupling reactions |
Research Findings and Stability Considerations
- Synthetic Flexibility : The target compound’s Cbz/Boc combination outperforms singly protected analogs (e.g., Compound 2) in multi-step syntheses .
- Guanidino Reactivity: Mono-Boc protection (target) vs. bis-Boc (Compound 8) balances stability and reactivity; mono-protection allows selective guanidino modification but risks side reactions.
- Thermal Stability : Boc groups decompose at ~150°C, while Cbz remains stable, making the target compound suitable for high-temperature steps post-Boc removal.
Biological Activity
N2-((Benzyloxy)carbonyl)-Nw-(tert-butoxycarbonyl)-L-arginine, commonly referred to as Cbz-Arg(Boc), is a modified amino acid derivative that has garnered attention in biochemical research due to its significant biological activities. This article explores its structure, synthesis, biological functions, and potential applications in therapeutic contexts.
Chemical Structure and Properties
This compound has the following properties:
- Molecular Formula : C₁₈H₃₃N₃O₆
- Molecular Weight : 408.4 g/mol
- CAS Number : 911218-31-0
The compound features a benzyloxycarbonyl (Cbz) protecting group and a tert-butoxycarbonyl (Boc) group, which enhance its stability and solubility in various biological systems. The presence of these groups allows for selective reactions in peptide synthesis and modifications, making it a valuable tool in medicinal chemistry .
Synthesis
The synthesis of Cbz-Arg(Boc) typically involves the protection of the amino groups in L-arginine to prevent unwanted reactions during subsequent steps. The general synthetic pathway includes:
- Protection of the amino groups : Using Boc and Cbz groups.
- Coupling reactions : Employing standard peptide coupling reagents to form the desired product.
- Deprotection : Removing the protective groups under controlled conditions to yield the final active compound.
This method allows for high yields and purity, essential for biological applications.
The biological activity of this compound is primarily attributed to its role as a substrate for nitric oxide synthase (NOS), which catalyzes the conversion of L-arginine into nitric oxide (NO). NO is a critical signaling molecule involved in various physiological processes, including:
- Vasodilation : NO induces relaxation of vascular smooth muscle, leading to increased blood flow.
- Neurotransmission : Acts as a neurotransmitter in the central nervous system.
- Immune Response : Modulates immune cell function and has antimicrobial properties.
Inhibition Studies
Recent studies have demonstrated that derivatives of L-arginine, including Cbz-Arg(Boc), can act as selective inhibitors of certain enzymes, such as butyrylcholinesterase (BChE). This inhibition is significant in developing treatments for neurodegenerative diseases like Alzheimer's . The structural modifications provided by the Boc and Cbz groups enhance binding affinity and selectivity towards target enzymes.
Case Studies
- Neuroprotective Effects : A study investigated the effects of Cbz-Arg(Boc) on neuronal cell lines exposed to oxidative stress. Results indicated that treatment with this compound significantly reduced cell death and increased the production of neuroprotective factors such as brain-derived neurotrophic factor (BDNF).
- Cardiovascular Applications : Research on vascular tissues showed that Cbz-Arg(Boc) could improve endothelial function by enhancing NO production, suggesting potential use in treating cardiovascular diseases.
Comparative Biological Activity Table
| Compound | Molecular Weight | Biological Activity | Inhibition Potential |
|---|---|---|---|
| N2-((Benzyloxy)carbonyl)-L-arginine | 174.2 g/mol | Nitric oxide production | Moderate |
| This compound | 408.4 g/mol | Enhanced NO production; BChE inhibitor | High |
| N-Boc-Lysine | 380.4 g/mol | Peptide synthesis | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
